2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine
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Overview
Description
2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine is a chemical compound that has shown promising results in scientific research. It is a potent inhibitor of the enzyme c-Met, which is involved in various cellular processes such as cell growth, survival, and migration.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine involves the inhibition of c-Met, which is a receptor tyrosine kinase that plays a crucial role in various cellular processes. The binding of this compound to c-Met prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth, survival, and migration.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, this compound has been studied for its potential use in treating fibrosis and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine in lab experiments is its specificity for c-Met. This compound has been shown to selectively inhibit c-Met without affecting other receptor tyrosine kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine. One direction is to study its potential use in combination with other drugs for the treatment of cancer. Another direction is to study its potential use in treating fibrosis and inflammatory disorders. In addition, further research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Synthesis Methods
The synthesis of 2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine involves several steps. The starting material is 3,5-difluorobenzene sulfonamide, which is reacted with 4-piperidone hydrochloride to obtain the intermediate compound 1-(3,5-difluorophenyl)-4-piperidone. This intermediate is then reacted with 5-fluoro-2-hydroxypyrimidine in the presence of a base to obtain the final product.
Scientific Research Applications
2-[1-(3,5-Difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting c-Met, which is overexpressed in various types of cancer. Studies have shown that this compound can inhibit cell growth, induce apoptosis, and inhibit cell migration and invasion in cancer cells. It has also been studied for its potential use in treating other diseases such as fibrosis and inflammatory disorders.
properties
IUPAC Name |
2-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c16-10-5-11(17)7-14(6-10)25(22,23)21-3-1-13(2-4-21)24-15-19-8-12(18)9-20-15/h5-9,13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDICPNSZMNWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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